

Technical Guide: 4-Pyridazinamine, 5-nitro-3-phenyl-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pyridazinamine, 5-nitro-3-phenyl-

Cat. No.: B189322

[Get Quote](#)

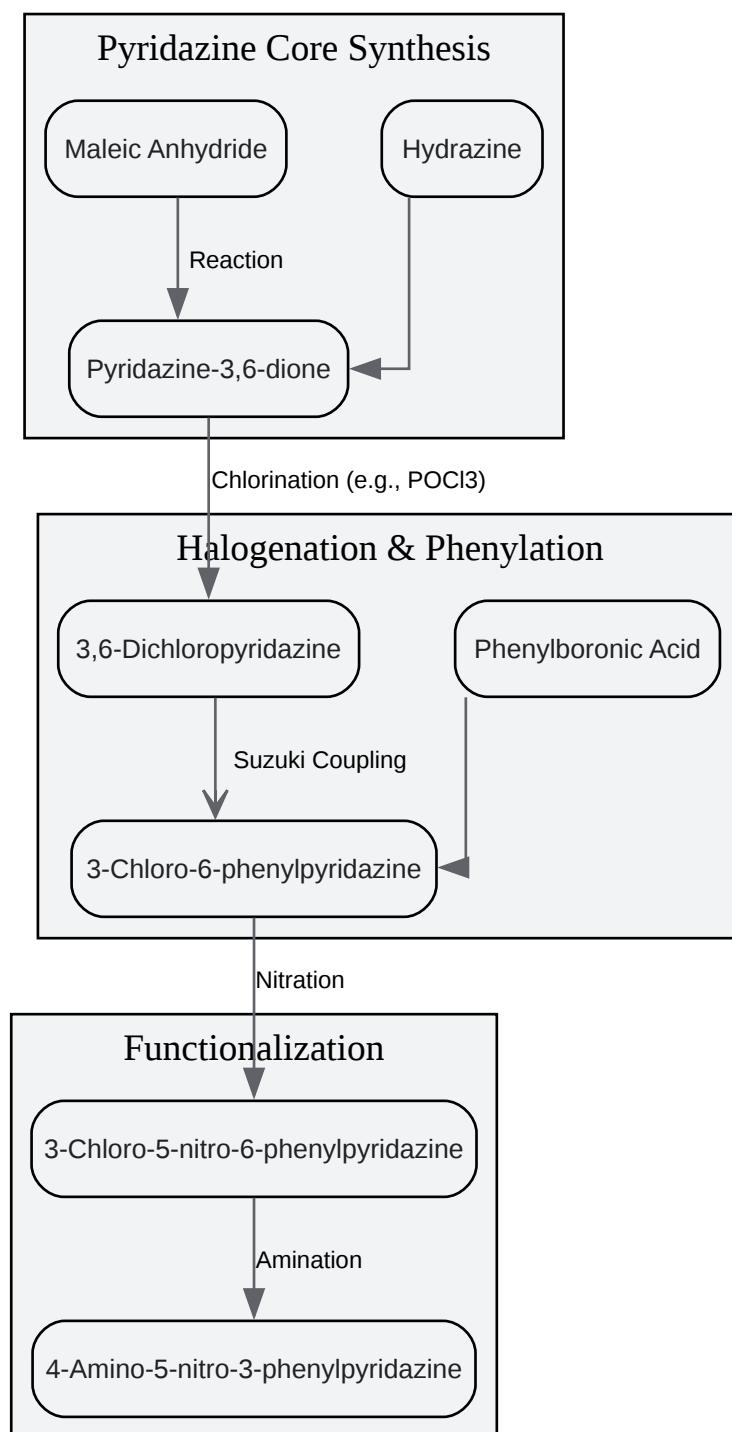
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **4-Pyridazinamine, 5-nitro-3-phenyl-** is a novel chemical entity for which no CAS number has been assigned, and no specific experimental data has been published in publicly accessible literature. This technical guide is a theoretical exploration of its synthesis, potential properties, and biological activities, based on established chemical principles and data from structurally analogous compounds.

Introduction

Nitro-substituted azaheterocyclic compounds are a significant class of molecules in medicinal and agricultural chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and herbicidal properties.[1][2] The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore found in several drugs.[3] The introduction of a phenyl group and specific functionalization with amino and nitro groups can significantly modulate the physicochemical properties and biological activity of the resulting molecule. This guide provides a prospective analysis of **4-Pyridazinamine, 5-nitro-3-phenyl-**, a compound at the intersection of these important chemical classes.

Physicochemical Properties (Predicted)


While experimental data for **4-Pyridazinamine, 5-nitro-3-phenyl-** is unavailable, its predicted physicochemical properties are summarized in Table 1. These predictions are based on the

analysis of similar chemical structures.

Property	Predicted Value
Molecular Formula	C ₁₀ H ₈ N ₄ O ₂
Molecular Weight	216.20 g/mol
Appearance	Yellow to orange solid
Solubility	Expected to be soluble in organic solvents like DMSO and DMF
Melting Point	Predicted to be in the range of 200-250 °C

Proposed Synthesis

A plausible synthetic route for **4-Pyridazinamine, 5-nitro-3-phenyl-** is proposed, commencing with the construction of a functionalized pyridazine core, followed by the introduction of the phenyl substituent via a palladium-catalyzed cross-coupling reaction, and subsequent functional group manipulations.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic workflow for **4-Pyridazinamine, 5-nitro-3-phenyl-**.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis of **4-Pyridazinamine, 5-nitro-3-phenyl-**, based on established methodologies for similar compounds.

Step 1: Synthesis of 3,6-Dichloropyridazine

A mixture of maleic anhydride and hydrazine hydrate is refluxed in a suitable solvent like ethanol to yield pyridazine-3,6-dione. The resulting dione is then treated with a chlorinating agent such as phosphorus oxychloride (POCl_3) to yield 3,6-dichloropyridazine.[\[4\]](#)

Step 2: Synthesis of 3-Chloro-6-phenylpyridazine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[\[5\]](#)

- Reaction Components:
 - 3,6-Dichloropyridazine (1 equivalent)
 - Phenylboronic acid (1.1 equivalents)
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
 - Base (e.g., aqueous Na_2CO_3 solution)
 - Solvent (e.g., a mixture of DME and ethanol)
- Procedure:
 - To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine, phenylboronic acid, and the palladium catalyst.
 - Add the solvent mixture, followed by the aqueous base.
 - Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 3-chloro-6-phenylpyridazine.^[5]

Step 3: Nitration of 3-Chloro-6-phenylpyridazine

Nitration of the pyridazine ring can be achieved using a mixture of nitric acid and sulfuric acid.

- Procedure:

- Dissolve 3-chloro-6-phenylpyridazine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
- Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at a controlled temperature until completion.
- Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
- Collect the solid by filtration, wash with water, and dry to yield 3-chloro-5-nitro-6-phenylpyridazine.

Step 4: Amination of 3-Chloro-5-nitro-6-phenylpyridazine

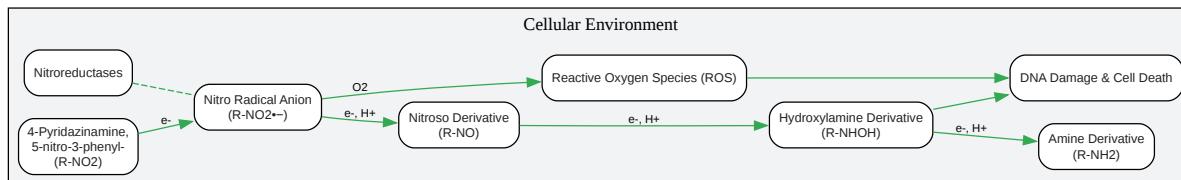
The final step involves the nucleophilic substitution of the chloro group with an amino group.

- Procedure:

- Heat 3-chloro-5-nitro-6-phenylpyridazine in a solution of ammonia in a suitable solvent (e.g., ethanol) in a sealed vessel.

- After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization or column chromatography to yield **4-Pyridazinamine, 5-nitro-3-phenyl-**.

Potential Biological Activity and Signaling Pathways


The biological activity of **4-Pyridazinamine, 5-nitro-3-phenyl-** is likely to be influenced by the nitro, amino, and phenyl substituents on the pyridazine core.

Predicted Biological Activities

- Anticancer Activity: Many nitroaromatic compounds exhibit anticancer properties, often through bioreductive activation to cytotoxic species that can induce DNA damage and oxidative stress.^[6] Phenyl-substituted pyridazines have also been investigated as anticancer agents.^[7]
- Antimicrobial Activity: The nitro group is a key feature in several antimicrobial drugs. Its mechanism often involves the reduction of the nitro group to reactive nitrogen species that are toxic to microbial cells.^[8]
- Herbicidal Activity: Phenyltriazolinones, which share structural similarities, are known herbicides that target the protoporphyrin oxidase enzyme.^{[2][9]}

Hypothetical Mechanism of Action: Bioreductive Activation

A common mechanism of action for nitroaromatic compounds is their bioreductive activation by cellular reductases. This process is particularly effective in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.

[Click to download full resolution via product page](#)

Figure 2: Hypothetical bioreductive activation pathway.

Conclusion

While **4-Pyridazinamine, 5-nitro-3-phenyl-** remains a theoretical compound, this guide provides a comprehensive overview of its potential synthesis, properties, and biological activities based on established chemical knowledge of related structures. The proposed synthetic route offers a viable path for its creation, and the predicted biological activities suggest that this compound could be a valuable candidate for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. Experimental validation of the hypotheses presented in this document is a necessary next step to fully elucidate the profile of this novel chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpsi.org [ijpsi.org]
- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of novel phenyltriazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-Pyridazinamine, 5-nitro-3-phenyl-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189322#cas-number-for-4-pyridazinamine-5-nitro-3-phenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com